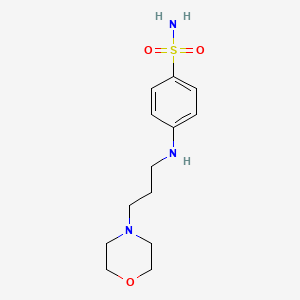
2'-Deoxyguanosine-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyguanosine-13C,15N2: is a stable isotope-labeled compound used extensively in biochemical and pharmaceutical research. It is a derivative of 2’-deoxyguanosine, where carbon-13 and nitrogen-15 isotopes replace the standard carbon and nitrogen atoms. This labeling allows for precise tracking and analysis in various scientific studies, particularly in the fields of metabolism and molecular biology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine base and the deoxyribose sugar. The process begins with the synthesis of labeled guanine, followed by its attachment to a labeled deoxyribose sugar. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-13C,15N2 involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound .
化学反应分析
Types of Reactions: 2’-Deoxyguanosine-13C,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior under different conditions and its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing significant roles .
Major Products: The major products formed from these reactions include oxidized and reduced forms of 2’-Deoxyguanosine-13C,15N2, as well as various substituted derivatives.
科学研究应用
Chemistry: In chemistry, 2’-Deoxyguanosine-13C,15N2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleotide metabolism. Its stable isotopes allow for precise quantification and analysis .
Biology: In biological research, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA strands helps researchers track and analyze the processes involved in maintaining genetic integrity .
Medicine: In medicine, 2’-Deoxyguanosine-13C,15N2 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nucleotide-based drugs. This information is crucial for developing effective and safe therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of labeled nucleotides for various applications, including diagnostic assays and therapeutic research.
作用机制
The mechanism of action of 2’-Deoxyguanosine-13C,15N2 involves its incorporation into DNA and RNA molecules. Once integrated, it allows researchers to track and analyze the molecular pathways and interactions involved in genetic processes. The labeled isotopes provide a clear and precise signal, enabling detailed studies of nucleotide metabolism and function .
相似化合物的比较
2’-Deoxyguanosine-13C10,15N5 monohydrate: Another stable isotope-labeled compound used in similar applications.
8-Oxo-2’-deoxyguanosine-13C,15N2: A derivative used to study oxidative DNA damage and repair mechanisms.
Uniqueness: 2’-Deoxyguanosine-13C,15N2 is unique due to its specific labeling pattern, which provides distinct advantages in tracking and analyzing nucleotide metabolism. Its stable isotopes offer high precision and accuracy, making it a valuable tool in various scientific research fields .
属性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
270.22 g/mol |
IUPAC 名称 |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i10+1,11+1,14+1 |
InChI 键 |
YKBGVTZYEHREMT-CWPRTZMXSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=[13C]([15NH]C3=O)[15NH2])CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


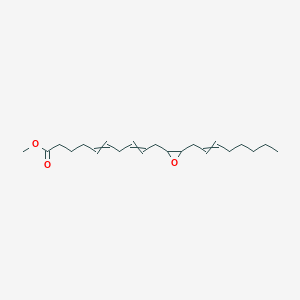
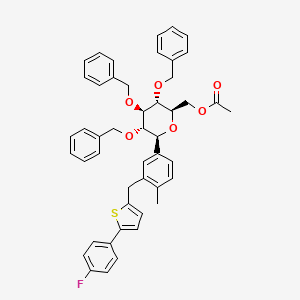


![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
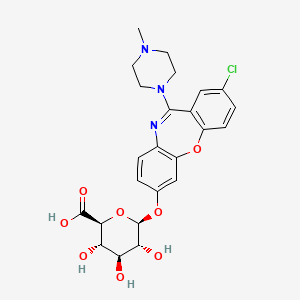
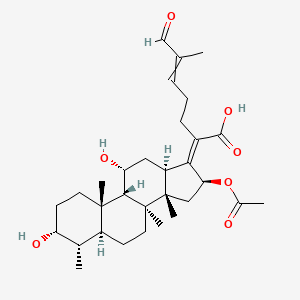

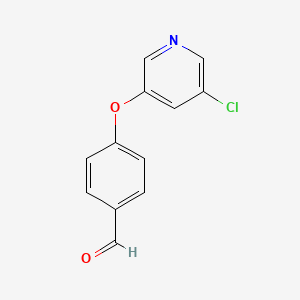
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
